2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid
CAS No.: 1552504-03-6
Cat. No.: VC6359564
Molecular Formula: C21H23NO4
Molecular Weight: 353.418
* For research use only. Not for human or veterinary use.
![2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid - 1552504-03-6](/images/structure/VC6359564.png)
Specification
CAS No. | 1552504-03-6 |
---|---|
Molecular Formula | C21H23NO4 |
Molecular Weight | 353.418 |
IUPAC Name | 2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methylbutanoic acid |
Standard InChI | InChI=1S/C21H23NO4/c1-3-21(2,19(23)24)13-22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3,(H,22,25)(H,23,24) |
Standard InChI Key | KIVTXIXNORDKFI-UHFFFAOYSA-N |
SMILES | CCC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid is a branched-chain amino acid derivative featuring:
-
An Fmoc-protected aminomethyl group at the β-position of the butanoic acid backbone.
-
A methyl substituent at the α-carbon, conferring steric hindrance and influencing peptide chain conformation .
The compound exists in two enantiomeric forms:
The (R)-enantiomer is characterized by a positive optical rotation, while the (S)-form is employed in neuropeptide studies .
Spectroscopic Validation
¹H NMR spectra for both enantiomers align with expected structural features, including:
-
Fmoc aromatic protons: 7.3–7.8 ppm (multiplet, 8H).
-
Methyl groups: 1.0–1.2 ppm (singlet, 3H for α-methyl; doublet, 3H for β-methyl in the S-enantiomer) .
Purity assessments via NMR confirm ≥97% homogeneity for commercial batches .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via Fmoc protection of the parent amino acid under mild conditions:
-
Amino Group Activation: React 2-(aminomethyl)-2-methylbutanoic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in dichloromethane (DCM) or tetrahydrofuran (THF).
Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralize HCl, driving the reaction to completion .
-
Purification: Recrystallization from ethyl acetate/hexane mixtures or silica gel chromatography yields >95% pure product .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance yield (typically >85%) and reduce solvent waste. Key parameters:
-
Temperature: 25–30°C to prevent Fmoc cleavage.
-
Residence Time: 10–15 minutes for complete conversion.
-
Automation: Integrated systems monitor pH and intermediate purity in real-time .
Chemical Reactivity and Applications
Deprotection and Peptide Coupling
The Fmoc group is selectively removed using 20% piperidine in DMF, exposing the primary amine for subsequent peptide bond formation:
Coupling Reagents:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
-
Phosphonium Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) .
Bioconjugation and Drug Delivery
The compound’s branched structure enhances peptide stability against proteolytic degradation. Notable applications include:
-
Targeted Therapeutics: Conjugation to antibodies for cancer-specific drug delivery .
-
Neuropeptide Analogues: Synthesis of blood-brain barrier-penetrating peptides for Alzheimer’s disease research .
Physicochemical Properties
Solubility and Stability
Solvent | Solubility (mg/mL) | Stability (25°C) |
---|---|---|
DMF | 50 | >12 months |
DCM | 30 | 6 months |
Water | <0.1 | Not recommended |
Storage Recommendations:
Hazard Code | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory tract irritation |
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory during handling .
Environmental Impact
The compound’s biodegradability is low (OECD 301F test: <10% degradation in 28 days). Waste must be incinerated in approved facilities .
Future Directions and Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume